Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-(tert-butylcarbamothioylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)15-12(18)14-10-8-6-5-7-9(10)11(16)17-4/h5-8H,1-4H3,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULZGDEWPGPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with tert-butyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural features, applications, and inferred properties of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate and related methyl benzoate derivatives (data derived from and chemical principles):
| Compound Name | Substituent at Position 2 | Primary Use | Key Inferred Properties |
|---|---|---|---|
| This compound | tert-butylcarbamothioylamino | Not specified | High lipophilicity (tert-butyl group); potential for hydrogen bonding (thiourea moiety). |
| Tribenuron-methyl | [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]sulfonyl | Herbicide | Sulfonylurea structure; inhibits acetolactate synthase (ALS) in plants. |
| Pyriminobac-methyl | (4,6-dimethoxy-2-pyrimidinyl)oxy + methoxyiminoethyl | Herbicide | Pyrimidinyloxy group; likely targets lipid biosynthesis or cell division. |
| Imazamethabenz-methyl | (4-methyl-4-isopropyl-5-oxo-2-imidazolin-2-yl) | Herbicide | Imidazolinone group; inhibits ALS enzyme; selective action in cereals. |
| Haloxyfop-methyl | (4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propanoate | Herbicide | Aryloxyphenoxypropionate; inhibits acetyl-CoA carboxylase (ACCase) in grasses. |
| Diclofop-methyl | (4-(2,4-dichlorophenoxy)phenoxy)propanoate | Herbicide | Similar to haloxyfop; broad-spectrum grass control via ACCase inhibition. |
Structural and Functional Analysis
- Lipophilicity and Bioavailability :
The tert-butyl group in the target compound enhances lipophilicity compared to derivatives with polar substituents (e.g., sulfonylurea in tribenuron-methyl). This may improve membrane permeability but reduce solubility in aqueous environments . - This contrasts with pyriminobac-methyl’s methoxyiminoethyl group, which lacks such capacity .
- Mode of Action: While the target compound’s mechanism is unspecified, analogs like tribenuron-methyl and imazamethabenz-methyl inhibit ALS, a critical enzyme in branched-chain amino acid synthesis. The tert-butylcarbamothioyl group may confer unique binding kinetics or resistance to metabolic degradation compared to triazine or imidazolinone groups .
- Selectivity and Environmental Impact: Compounds like haloxyfop-methyl exhibit selectivity for grasses, while the target compound’s bulky tert-butyl group might limit non-target interactions, reducing ecological toxicity. However, increased persistence due to steric shielding could raise environmental concerns .
Biological Activity
Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a compound with significant potential in pharmaceutical research, particularly for its biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 270.36 g/mol
- IUPAC Name : this compound
The compound features a benzoate moiety linked to a tert-butyl carbamothioyl group, which enhances its chemical stability and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 2-aminobenzoate with tert-butyl isothiocyanate. The reaction is performed under controlled conditions using solvents like dichloromethane or toluene and bases such as triethylamine to facilitate the process. Purification methods include recrystallization or chromatography to obtain high-purity products.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and catalytic activity, leading to various biological effects. Studies have utilized molecular docking techniques to elucidate these interactions.
Therapeutic Potential
Research indicates potential therapeutic applications in:
- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation markers in vitro.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Cell Line Experiments :
- Inflammation Models :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate | C15H18N2O3 | Moderate anti-inflammatory |
| tert-Butyl 2-(methylamino)ethylcarbamate | C12H19N3O2 | Antimicrobial properties |
This compound stands out due to its unique structural features that enhance its reactivity and stability compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves coupling 2-aminobenzoic acid derivatives with tert-butyl isothiocyanate under basic conditions. A stepwise approach is recommended:
Esterification : Methylation of 2-aminobenzoic acid using methanol and a catalyst like sulfuric acid.
Thiocarbamoylation : React the esterified product with tert-butyl isothiocyanate in anhydrous DMF or THF, with a base (e.g., triethylamine) to deprotonate the amino group .
- Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmosphere (N₂/Ar) to prevent oxidation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity by NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Answer : A multi-technique approach is critical:
- Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., tert-butyl singlet at ~1.3 ppm, thiourea NH signals at ~9–10 ppm). FT-IR for thiocarbonyl (C=S) stretch at ~1200–1250 cm⁻¹.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]⁺).
- Chromatography : HPLC (e.g., Newcrom R1 column, acetonitrile/water with 0.1% formic acid) for purity assessment .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Answer : Recrystallize from a mixture of ethyl acetate and hexane (1:3 v/v) at 4°C. Ensure slow cooling to maximize crystal growth. For heat-sensitive thiourea groups, avoid high-temperature solvents like DMSO. Monitor crystal quality via polarized light microscopy .
Advanced Research Questions
Q. How can crystallographic data be refined to resolve ambiguities in the thiourea moiety’s geometry?
- Answer : Use SHELXL for small-molecule refinement. Key steps:
Data Collection : High-resolution (<1.0 Å) X-ray data minimizes thermal motion artifacts.
Anisotropic Refinement : Apply to non-H atoms. Use SHELX’s ISOR and DELU restraints to manage displacement parameters.
Hydrogen Bonding : Validate thiourea N–H···S interactions using Mercury’s "Contacts" module. Compare with Cambridge Structural Database (CSD) entries for similar thioureas .
- Contradiction Handling : If bond lengths deviate from expected values (e.g., C–S vs. C=O), cross-validate with DFT calculations (e.g., Gaussian or ORCA) .
Q. What computational methods are effective for modeling the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
- MD Simulations : Study solvation effects (e.g., in DMSO or water) using GROMACS. Analyze hydrogen-bonding dynamics around the thiourea group.
- Transition State Analysis : Locate TSs using QST2/QST3 methods. Compare activation energies for competing pathways (e.g., alkylation vs. acylation) .
Q. How can conflicting NMR and X-ray data on conformational isomerism be resolved?
- Answer :
- Variable-Temperature NMR : Probe rotational barriers of the tert-butyl group. If coalescence occurs, calculate ΔG‡ using Eyring equation.
- Crystallographic Disorder Modeling : In SHELXL, split the tert-butyl group into multiple positions if electron density suggests disorder.
- Dynamic Effects : Use REDOR solid-state NMR to compare solution vs. solid-state conformations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
